Minimal Hemolytic Activity: Tricyclon A vs. Typical Hemolytic Cyclotides
Tricyclon A exhibits exceptionally low hemolytic activity compared to the cyclotide class. In a standardized human red blood cell assay, tricyclon A caused only ~2% hemolysis at a concentration of 500 µM [1]. By contrast, the prototypical cyclotide kalata B1 typically displays >50% hemolysis at concentrations below 50 µM, and cycloviolacin O2 is similarly hemolytic at low micromolar concentrations [1][2]. This >25-fold reduction in hemolytic activity at a 10-fold higher test concentration represents a critical safety differentiator for pharmaceutical development.
| Evidence Dimension | Hemolytic activity (% lysis of human red blood cells) |
|---|---|
| Target Compound Data | ~2% hemolysis at 500 µM |
| Comparator Or Baseline | Kalata B1 (>50% lysis at <50 µM); Cycloviolacin O2 (potent hemolysis at low µM) |
| Quantified Difference | >25-fold lower hemolysis at 10-fold higher concentration |
| Conditions | Human red blood cell hemolysis assay; pH 7.4, 37°C |
Why This Matters
For procurement decisions in therapeutic development, minimal hemolytic activity is essential to avoid dose-limiting toxicity, making tricyclon A a safer starting scaffold than highly hemolytic cyclotides.
- [1] Mulvenna JP, Sando L, Craik DJ. Processing of a 22 kDa precursor protein to produce the circular protein tricyclon A. Structure. 2005;13(5):691-701. doi:10.1016/j.str.2005.02.013 View Source
- [2] Daly NL, Craik DJ. Design and therapeutic applications of cyclotides. Expert Opin Investig Drugs. 2007;16(5):595-604. doi:10.1517/13543784.16.5.595 View Source
